Cas no 78392-29-7 (mannosyl(6)-N-acetylglucosamine(2))
78392-29-7 structure
Product Name:mannosyl(6)-N-acetylglucosamine(2)
Numero CAS:78392-29-7
MF:C52H88N2O41
MW:1397.24394130707
CID:552933
PubChem ID:3081584
Update Time:2025-04-19
mannosyl(6)-N-acetylglucosamine(2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- mannosyl(6)-N-acetylglucosamine(2)
- 78392-29-7
- DTXSID20229059
- D-Glucose, O-alpha-D-mannopyranosyl-(1-3)-O-(O-alpha-D-mannopyranosyl-(1-3)-O-(alpha-D-mannopyranosyl-(1-6))-alpha-D-mannopyranosyl-(1-6))-O-beta-D-mannopyranosyl-(1-4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-, mono-O-alpha-D-mannopyranoside
- Man(6)glcnac(2)
-
- Inchi: 1S/C52H88N2O41/c1-12(63)53-14(3-55)41(91-52-44(36(77)29(70)20(9-61)89-52)94-49-39(80)34(75)27(68)18(7-59)86-49)42(92-46-23(54-13(2)64)31(72)24(65)15(4-56)83-46)22(90-47-37(78)32(73)25(66)16(5-57)84-47)11-82-51-45(95-50-40(81)35(76)28(69)19(8-60)87-50)43(30(71)21(10-62)88-51)93-48-38(79)33(74)26(67)17(6-58)85-48/h3,14-52,56-62,65-81H,4-11H2,1-2H3,(H,53,63)(H,54,64)/t14-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48+,49+,50+,51-,52+/m0/s1
- Chiave InChI: VPIVRJRKMYZSTI-NTWLUMNRSA-N
- Sorrisi: O1[C@H](CO)[C@H]([C@@H]([C@@H]([C@H]1OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(C)=O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)NC(C)=O)O[C@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O
Proprietà calcolate
- Massa esatta: 1396.486
- Massa monoisotopica: 1396.486
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 26
- Conta accettatore di obbligazioni idrogeno: 41
- Conta atomi pesanti: 95
- Conta legami ruotabili: 28
- Complessità: 2370
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 39
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -14.6
- Superficie polare topologica: 690Ų
Proprietà sperimentali
- Densità: 1.78
- Punto di ebollizione: 1698.3°C at 760 mmHg
- Punto di infiammabilità: 980.9°C
- Indice di rifrazione: 1.685
mannosyl(6)-N-acetylglucosamine(2) Letteratura correlata
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
78392-29-7 (mannosyl(6)-N-acetylglucosamine(2)) Prodotti correlati
- 13007-32-4(Lacto-N-neotetraose)
- 38864-21-0(N,N',N''-Triacetylchitotriose)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso